Product packaging for L-VALINE-N-T-BOC (15N)(Cat. No.:)

L-VALINE-N-T-BOC (15N)

Cat. No.: B1579765
M. Wt: 218.26
Attention: For research use only. Not for human or veterinary use.
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Description

L-Valine-N-T-BOC (15N) is a stable isotope-labeled amino acid derivative where the nitrogen atom is enriched with 15N. This compound features a tert-butoxycarbonyl (BOC) protecting group on the nitrogen, making it a crucial building block in the chemical and enzymatic synthesis of peptides and proteins that are specifically labeled with 15N for advanced research applications . The primary research value of this reagent lies in its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Incorporating 15N-labeled amino acids into proteins allows researchers to study protein structure, dynamics, folding, and interactions with unprecedented detail and at the atomic level using techniques like heteronuclear NMR . It is also essential in isotope dilution mass spectrometry (IDMS), a primary method used for the highly accurate and precise quantification of amino acids in complex biological samples, which is vital in metabolomics, proteomics, and for certifying reference materials . The isotopic label, with a typical enrichment of 98 atom % 15N, is introduced without kinetic isotope effects, ensuring it behaves identically to its natural abundance counterpart in biological systems . The compound is a white crystalline solid with a molecular weight of 218.26 g/mol and a melting point of 77-80 °C . It is synthesized to a high chemical purity of 98% . The BOC-protected valine can be deprotected under mild acidic conditions to free the L-[15N]-valine, which can then be used in various synthesis platforms, including solid-phase peptide synthesis and native chemical ligation, for the site-specific introduction of the 15N label into target molecules . This site-directed labeling is a powerful approach to probe specific sites within a protein without structural perturbation. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

218.26

Purity

98%

Origin of Product

United States

Synthetic Methodologies for the Preparation of L Valine N T Boc 15n

Strategies for ¹⁵N Isotope Incorporation into the Valine Scaffold

The introduction of the ¹⁵N isotope into the valine structure is a critical step that can be achieved through various synthetic strategies. These methods can be broadly categorized into precursor-based chemical or chemo-enzymatic approaches and biotechnological routes that leverage microbial metabolism.

Precursor-Based ¹⁵N Labeling Approaches for L-Valine Synthesis

Precursor-based labeling methods utilize a readily available ¹⁵N-labeled small molecule, which is then incorporated into the valine backbone through chemical or enzymatic reactions. A common and efficient precursor for this purpose is α-ketoisovaleric acid, the α-keto acid analog of valine.

The chemo-enzymatic synthesis involves the reductive amination of α-ketoisovalerate using a ¹⁵N-labeled ammonium (B1175870) source, typically [¹⁵N]ammonium chloride ([¹⁵N]H₄Cl). This reaction is catalyzed by specific enzymes, such as L-amino acid dehydrogenases, which ensure the stereospecific formation of the desired L-isomer. Leucine (B10760876) dehydrogenase (LeuDH) and alanine (B10760859) dehydrogenase (AlaDH) are enzymes that have demonstrated high efficiency in this conversion. researchgate.netresearchgate.net The process often incorporates an enzymatic system for the regeneration of the NADH cofactor required for the reductive amination. A common choice for this is the glucose/glucose dehydrogenase (GlcDH) system. researchgate.net

A typical reaction setup for the enzymatic synthesis of ¹⁵N-labeled L-amino acids is outlined below:

ComponentConcentration/AmountRole
α-keto acid (Na-salt)8 mmolCarbon backbone precursor
[¹⁵N]ammonium chloride8 mmol¹⁵N source
Glucose40 mmolElectron donor for NADH regeneration
NADH-Cofactor for reductive amination
Leucine Dehydrogenase (LeuDH)Sufficient unitsCatalyst for reductive amination
Glucose Dehydrogenase (GlcDH)110 UCatalyst for NADH regeneration
Solvent70 ml bidistilled waterReaction medium
pH8.0 (adjusted with 1N NaOH)Optimal enzyme activity
Temperature30°COptimal enzyme activity

This method allows for the production of ¹⁵N-labeled L-valine on a gram scale with high yields. researchgate.net

Chemo-Enzymatic and Biotechnological Routes for ¹⁵N Enrichment

Beyond the in vitro enzymatic systems, biotechnological approaches utilizing whole microbial cells offer a powerful alternative for the production of ¹⁵N-enriched L-valine. nih.govrawdatalibrary.net These methods involve culturing microorganisms in a medium where the sole nitrogen source is a ¹⁵N-labeled compound, most commonly [¹⁵N]H₄Cl. The microorganisms then incorporate the ¹⁵N into their entire proteome, from which the ¹⁵N-labeled L-valine can be subsequently isolated.

Metabolically engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, have been developed to overproduce specific amino acids, including L-valine. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.org These engineered strains can be cultured in minimal media containing [¹⁵N]H₄Cl, leading to the efficient production of ¹⁵N-L-valine. Key metabolic engineering strategies include:

Enhancing the L-valine synthetic pathway: This is achieved by overexpressing enzymes involved in valine biosynthesis.

Introducing feedback-resistant enzymes: Key regulatory enzymes in the pathway are modified to be insensitive to feedback inhibition by L-valine, thus increasing its production.

Increasing precursor supply: Metabolic pathways are engineered to channel more carbon flux towards the synthesis of pyruvate, a key precursor for valine.

Improving cofactor balance: The availability of necessary cofactors like NADPH or NADH is enhanced to support the enzymatic reactions in the valine biosynthesis pathway. nih.gov

A two-stage fermentation process with engineered E. coli has been reported to produce high titers of L-valine. nih.gov This involves an initial aerobic growth phase followed by an oxygen-limiting phase to enhance product yield.

Regioselective N-t-Boc Protection of ¹⁵N-Labeled L-Valine

Once ¹⁵N-labeled L-valine is synthesized, the next crucial step is the regioselective protection of its amino group with a tert-butyloxycarbonyl (Boc) group. This protection is essential for subsequent applications, such as peptide synthesis, as it prevents the amino group from participating in unwanted side reactions. The reagent of choice for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride. organic-chemistry.orgjk-sci.comnih.gov

Optimization of Reaction Conditions for High Yield and Purity

The N-t-Boc protection of L-valine is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the Boc anhydride. The optimization of reaction conditions, including the choice of base, solvent, and temperature, is critical to achieve high yields and purity of the final product, L-VALINE-N-T-BOC (15N).

A variety of bases and solvent systems can be employed for this reaction. Common bases include sodium hydroxide, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). The reaction can be performed in aqueous, organic, or mixed solvent systems.

Below is a table summarizing various reported conditions for the N-Boc protection of amines, which can be adapted for ¹⁵N-L-valine:

BaseSolventTemperatureReaction TimeYieldReference
Triethylamine (TEA)Tetrahydrofuran (THF)Room Temperature-High jk-sci.com
Sodium HydroxideWater/THFRoom Temperature-High isotope.com
-Water/Acetone (9.5:0.5)Room Temperature8-12 minExcellent nih.gov
-Solvent-freeRoom Temperature-- jk-sci.com

The use of water-mediated, catalyst-free conditions has been reported as an environmentally benign and efficient method for the N-Boc protection of amines, affording excellent yields in short reaction times. nih.gov

Advanced Purification and Characterization Techniques in L-VALINE-N-T-BOC (15N) Synthesis

The final stage in the synthesis of L-VALINE-N-T-BOC (15N) involves its purification to a high degree of chemical and isotopic purity, followed by thorough characterization to confirm its identity and isotopic enrichment.

Purification:

Column Chromatography: Silica gel column chromatography is a standard method for purifying N-Boc protected amino acids. rsc.org A suitable solvent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is used to elute the product from the column, separating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for both the purification and purity analysis of N-Boc-L-valine. researchgate.netrsc.orgsemanticscholar.org A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. Pre-column derivatization with reagents like di-tert-butyl dicarbonate can also be used for the HPLC determination of L-valine. researchgate.netsemanticscholar.org

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the characterization of L-VALINE-N-T-BOC (15N).

¹H NMR: The proton NMR spectrum of N-Boc-L-valine shows characteristic signals for the protons of the valine side chain, the α-proton, and the tert-butyl group of the Boc protecting group. chemicalbook.comnih.gov Due to hindered rotation around the N-C bond of the carbamate (B1207046), a mixture of rotamers may be observed. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the valine and Boc moieties. nih.govrsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy directly confirms the incorporation of the ¹⁵N isotope. nih.govcore.ac.uknih.govresearchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to its chemical environment. In ¹H NMR, the coupling between the ¹⁵N nucleus and the directly attached proton (¹J(¹⁵N-¹H)) can be observed, providing further evidence of isotopic labeling.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the isotopic enrichment. The mass spectrum of L-VALINE-N-T-BOC (15N) will show a molecular ion peak that is one mass unit higher than that of the unlabeled compound, corresponding to the incorporation of one ¹⁵N atom. sigmaaldrich.comnist.gov

By employing these advanced purification and characterization techniques, the synthesis of high-purity, isotopically enriched L-VALINE-N-T-BOC (15N) can be achieved and verified.

Green Chemistry and Sustainable Approaches in L-VALINE-N-T-BOC (15N) Production

The synthesis of isotopically labeled and protected amino acids, such as L-VALINE-N-T-BOC (15N), is increasingly scrutinized through the lens of green chemistry. The principles of sustainability are being applied to minimize environmental impact, reduce waste, and enhance safety and efficiency. These approaches target both the production of the ¹⁵N-labeled precursor and the subsequent chemical modification steps.

A primary sustainable strategy for producing ¹⁵N-labeled amino acids involves biosynthesis. researchgate.netnih.gov Microorganisms, such as the green alga Chlamydomonas reinhardtii, can be cultured in media where the sole nitrogen source is a ¹⁵N-labeled salt, like ¹⁵NH₄Cl. researchgate.netnih.gov This in vivo labeling method is advantageous as the organisms naturally synthesize all their amino acids, leading to high isotopic enrichment. researchgate.net Research has demonstrated that this biological method can achieve an average isotopic enrichment for amino acids of approximately 99.56%. researchgate.net After cultivation, the labeled proteins are extracted from the biomass and hydrolyzed to yield the constituent ¹⁵N-labeled amino acids. researchgate.net This biosynthetic route represents a significant green advantage by utilizing cellular machinery at ambient temperature and pressure, thereby avoiding the harsh reagents and conditions often associated with traditional organic synthesis.

For the subsequent N-tert-butoxycarbonylation (Boc protection) step, which converts ¹⁵N-L-Valine to L-VALINE-N-T-BOC (15N), green chemistry principles focus on replacing hazardous reagents and solvents. nih.govderpharmachemica.com Traditionally, this protection step is performed using solvents like dichloromethane (B109758), which is a suspected carcinogen and harmful to the environment. acsgcipr.org

Modern, greener protocols advocate for catalyst-free reactions mediated by water. nih.gov Water is a preferred solvent for organic reactions due to its non-toxic, non-flammable, and environmentally benign nature. nih.gov Efficient and chemoselective N-tert-butoxycarbonylation of various amines has been successfully demonstrated using di-tert-butyl dicarbonate in a water-acetone system under ambient conditions, without the need for any acid or base catalyst. nih.gov This approach not only simplifies the procedure but also significantly reduces the environmental footprint of the synthesis.

Another sustainable avenue involves the use of recyclable heterogeneous catalysts. derpharmachemica.com Amberlite-IR 120, a solid acid resin, has been shown to be an effective and reusable catalyst for the N-Boc protection of amines under solvent-free conditions. derpharmachemica.com This method offers excellent yields in very short reaction times and simplifies product purification, as the catalyst can be easily removed by simple filtration and reused for subsequent batches. derpharmachemica.com The elimination of solvents altogether is a key objective in green chemistry, and solvent-free reactions can lead to a significant reduction in waste generation and potential environmental pollution. nih.govrsc.org

The table below summarizes a comparison of different approaches for the N-Boc protection step, highlighting the advantages of greener methodologies.

ParameterTraditional MethodGreen Alternative 1: Water-MediatedGreen Alternative 2: Solvent-Free Catalysis
SolventDichloromethane (DCM), 1,4-Dioxane acsgcipr.orgWater / Acetone nih.govSolvent-Free derpharmachemica.com
Catalyst4-(dimethylamino)pyridine (DMAP), Triethylamine mcours.netgoogle.comCatalyst-Free nih.govAmberlite-IR 120 (Recyclable) derpharmachemica.com
ConditionsVaries, may require inert atmosphereRoom Temperature, Ambient Pressure nih.govRoom Temperature derpharmachemica.com
Environmental ImpactHigh (use of hazardous solvents, waste generation) acsgcipr.orgLow (benign solvent, minimal waste) nih.govVery Low (no solvent, recyclable catalyst) derpharmachemica.com
Work-up ProcedureAqueous washes, extractionSimplified extractionFiltration of catalyst, evaporation of excess reagents derpharmachemica.com

Advanced Analytical Characterization of L Valine N T Boc 15n and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamics of molecules in solution and in the solid state. nih.gov The incorporation of the spin-1/2 15N isotope in L-Valine-N-t-Boc makes it amenable to a variety of specialized NMR experiments that are otherwise challenging due to the low natural abundance (0.37%) and quadrupolar nature of the common 14N isotope. researchgate.netyoutube.com

The 15N chemical shift is highly sensitive to the local electronic environment of the nitrogen atom, making it an exquisite probe for structural and conformational analysis. researchgate.net In L-VALINE-N-T-BOC (15N), the 15N chemical shift of the amide nitrogen is influenced by factors such as hydrogen bonding, solvent effects, and the cis/trans isomerism around the carbamate (B1207046) C-N bond. mdpi.comresearchgate.net

Hindered rotation around the N-Boc bond can lead to the presence of distinct cis and trans rotamers in solution, which may be observable as separate signals in the 15N NMR spectrum. chemicalbook.com The relative populations of these conformers can be quantified by integrating the corresponding peaks. Theoretical calculations combined with experimental data can help assign these conformations, providing insight into the molecule's preferred three-dimensional structure. arxiv.org The chemical shift value itself helps confirm the presence of the N-Boc protecting group and the integrity of the amino acid structure.

Table 1: Representative 15N NMR Chemical Shift Data for N-Boc Protected Amino Acids

Compound FeatureTypical ¹⁵N Chemical Shift Range (ppm, relative to liquid NH₃)Influencing Factors
N-Boc Amide Nitrogen120 - 140 ppmSolvent polarity, hydrogen bonding, temperature
cis ConformerDownfield shiftSteric effects and electronic distribution
trans ConformerUpfield shiftSteric effects and electronic distribution

Note: Specific chemical shift values can vary based on experimental conditions. Data is illustrative.

Two-dimensional (2D) inverse-detected heteronuclear correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) experiments, are indispensable for the analysis of 15N-labeled compounds. wikipedia.orgnih.gov These techniques correlate the 15N chemical shift with the chemical shift of the directly attached proton (¹H), providing a unique "fingerprint" for each N-H group in a molecule. wikipedia.orgprotein-nmr.org.uk

For L-VALINE-N-T-BOC (15N), the ¹H-¹⁵N HSQC/HMQC spectrum displays a single correlation peak corresponding to the amide N-H group. The coordinates of this peak provide the precise chemical shifts of both the nitrogen and its attached proton. wikipedia.org This unequivocally confirms the connectivity and is a primary tool for resonance assignment in more complex molecules like peptides incorporating this labeled amino acid. nih.gov

Furthermore, the lineshape and intensity of the HSQC/HMQC cross-peak offer insights into molecular dynamics. renafobis.fr For instance, intermediate-timescale conformational exchange processes, such as the aforementioned cis/trans isomerization of the Boc group, can lead to significant line broadening or even the disappearance of the correlation peak. By conducting temperature-dependent studies, the kinetics of these dynamic processes can be investigated.

Table 2: Information Derived from Multidimensional ¹H-¹⁵N NMR

TechniquePrimary InformationApplication to L-VALINE-N-T-BOC (¹⁵N)
HSQC/HMQC ¹H-¹⁵N one-bond correlationConfirms N-H connectivity; provides precise ¹H and ¹⁵N chemical shifts for assignment. wikipedia.orgprotein-nmr.org.uk
NOESY-HSQC Spatial proximity between N-H protons and other protonsDetermines through-space interactions to define 3D conformation.
Relaxation Studies Molecular motion and dynamicsProbes pico- to nanosecond timescale motions and slower conformational changes.

Solid-state NMR (ssNMR) spectroscopy is a crucial tool for characterizing molecules in non-crystalline or insoluble states, such as in peptide aggregates, fibrils, or membrane-bound systems. nih.gov For L-VALINE-N-T-BOC (15N) incorporated into such assemblies, ssNMR can provide atomic-level structural details that are inaccessible by solution NMR or X-ray crystallography.

In ssNMR, the 15N chemical shift is anisotropic, meaning it depends on the orientation of the molecule with respect to the external magnetic field. This chemical shift anisotropy (CSA) provides rich information about the local electronic structure and symmetry. rsc.org Experiments are often performed under magic-angle spinning (MAS) to average this anisotropy and obtain high-resolution spectra similar to those in solution. ox.ac.uk The resulting isotropic chemical shift is sensitive to the local conformation and intermolecular packing, allowing for the differentiation of molecules in different environments within the solid. nih.govnih.gov Advanced ssNMR techniques can also measure internuclear distances and torsion angles, enabling the determination of the complete 3D structure of the valine residue within a larger assembly.

Mass Spectrometry (MS) Based Characterization and Quantification

Mass spectrometry is a cornerstone analytical technique for the characterization of isotopically labeled compounds, offering exceptional sensitivity and mass accuracy. ckisotopes.com It is used to confirm the molecular identity, assess the degree of isotopic enrichment, and perform precise quantification.

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass error. researchgate.netalmacgroup.com This accuracy is sufficient to unambiguously determine the elemental composition of a molecule. For L-VALINE-N-T-BOC (15N), HRMS can easily distinguish the 15N-labeled compound from its unlabeled 14N counterpart due to the mass difference (approximately 1.003 Da).

The primary application of HRMS in this context is the determination of isotopic purity or enrichment. researchgate.net The mass spectrum will show a distribution of isotopologues. By comparing the measured relative intensities of the ion corresponding to the 15N-labeled molecule and the ion for the 14N-containing molecule (after correcting for the natural abundance of other isotopes like 13C), the percentage of 15N incorporation can be accurately calculated. researchgate.netnih.govnih.govnist.gov This is a critical quality control parameter, as high isotopic purity is essential for its use as an internal standard.

Table 3: HRMS Data for Isotopic Purity Assessment of L-VALINE-N-T-BOC (¹⁵N)

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed Mass (Da)Mass Error (ppm)
UnlabeledC₁₀H₁₉¹⁴NO₄217.1314217.1311-1.4
¹⁵N-Labeled C₁₀H₁₉¹⁵NO₄ 218.1284 218.1282 -0.9

Note: Observed mass and error are representative examples.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. sigmaaldrich.comnih.gov In this method, a known amount of the isotopically labeled standard, L-VALINE-N-T-BOC (15N), is added to a sample containing the unlabeled analyte of interest (the "native" L-Valine-N-t-Boc or L-Valine after deprotection).

Because the labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation, extraction, and chromatographic separation. Any sample loss will affect both the standard and the analyte equally. In the mass spectrometer, the labeled standard and the native analyte are detected as two distinct ions based on their mass difference. The concentration of the native analyte is then determined by measuring the ratio of the MS signal intensity of the native analyte to that of the labeled standard. sigmaaldrich.comsepscience.com This ratio is unaffected by sample loss or matrix-induced signal suppression, leading to highly accurate and robust quantification. nih.gov

Fragmentation Pattern Analysis for Derivative Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of molecules such as L-VALINE-N-T-BOC (15N). The fragmentation pattern observed during tandem mass spectrometry (MS/MS) provides a molecular fingerprint, allowing for unambiguous structural confirmation. The incorporation of a stable isotope, ¹⁵N, results in a predictable mass shift of +1 Da for the molecular ion and any nitrogen-containing fragments compared to the unlabeled analogue. sigmaaldrich.com

The fragmentation of N-Boc protected amino acids under electrospray ionization (ESI) conditions is well-characterized and typically initiated by the cleavage of the tert-butoxycarbonyl (Boc) group. nih.govresearchgate.net The most common fragmentation pathways include:

Loss of isobutylene (B52900) (C₄H₈): A characteristic loss of 56 Da, resulting in a prominent [M+H-56]⁺ ion. nih.govreddit.com This occurs through a McLafferty-like rearrangement.

Loss of the entire Boc group: A loss of 101 Da (for a ¹⁴N compound) corresponding to the cleavage of the N-C bond, yielding the protonated amino acid.

Loss of tert-butanol (B103910) (C₄H₁₀O): A neutral loss of 74 Da.

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid terminus.

For L-VALINE-N-T-BOC (¹⁵N), the molecular weight is 218.26 g/mol . sigmaaldrich.com The analysis of its fragmentation pattern would involve identifying characteristic peaks corresponding to the losses from the Boc group and subsequent fragmentation of the valine structure itself. The presence of the ¹⁵N atom is confirmed by the mass of nitrogen-containing fragments being shifted by +1 m/z. For instance, the fragment corresponding to the protonated ¹⁵N-valine (after loss of the Boc group) would be observed at a different m/z value than natural valine.

A detailed examination of the MS/MS spectrum allows for the confirmation of the isopropyl side chain and the core amino acid structure. Common fragments for valine include the loss of the carboxyl group (COOH). researchgate.netresearchgate.net The precise masses of these fragments, when analyzed with high-resolution mass spectrometry, can confirm the elemental composition and, therefore, the structure of the parent molecule and its derivatives. nih.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation of L-VALINE-N-T-BOC (¹⁵N)
Precursor Ion (m/z)Proposed FragmentNeutral Loss (Da)Fragment Ion (m/z)Notes
219.13 (M+H)⁺[M+H - C₄H₈]⁺56163.09Characteristic loss of isobutylene from the Boc group. nih.govreddit.com
219.13 (M+H)⁺[M+H - Boc]⁺101118.08Loss of the entire Boc group to yield protonated ¹⁵N-valine.
219.13 (M+H)⁺[M+H - COOH]⁺45174.12Loss of the carboxylic acid group. researchgate.net
118.08 ([¹⁵N-Valine+H]⁺)[¹⁵N-Valine+H - COOH]⁺4573.07Iminium ion of ¹⁵N-valine, a characteristic amino acid fragment.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are fundamental for assessing the chemical and enantiomeric purity of L-VALINE-N-T-BOC (¹⁵N). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods, often used in conjunction with mass spectrometry, to separate the target compound from impurities and its corresponding D-enantiomer.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

HPLC is a primary method for the analysis of N-protected amino acids due to its versatility and wide range of available stationary phases. nih.gov For determining the enantiomeric excess of L-VALINE-N-T-BOC (¹⁵N), chiral HPLC is the method of choice.

Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven highly effective for the enantiomeric resolution of N-blocked amino acids, including those with t-BOC protection. sigmaaldrich.comsigmaaldrich.com Stationary phases like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) can achieve baseline separation of enantiomers under normal-phase, polar organic, or reversed-phase conditions. sigmaaldrich.comsigmaaldrich.com The use of volatile buffers, such as ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate, makes these methods compatible with mass spectrometry detectors (LC-MS), providing enhanced sensitivity and specificity. sigmaaldrich.com

Alternatively, derivatization of the amino acid with a chiral reagent followed by separation on a standard reversed-phase column (e.g., C18) is a common strategy. rsc.orgrsc.org This approach can be used to quantify trace levels of the D-enantiomer. rsc.org Purity is assessed by monitoring for any by-products or starting materials using detectors like UV-Vis or mass spectrometry.

Table 2: Exemplary HPLC Conditions for Chiral Analysis of N-Boc-Valine
ParameterCondition 1 (Chiral Stationary Phase)Condition 2 (Reversed-Phase after Derivatization)
ColumnCHIROBIOTIC T (Teicoplanin), 25 cm x 4.6 mm, 5 µm sigmaaldrich.comsigmaaldrich.comReversed-Phase C18, 15 cm x 4.6 mm, 3.5 µm rsc.org
Mobile PhaseHexane/Ethanol/Trifluoroacetic Acid (e.g., 90:10:0.1)Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min0.8 mL/min
DetectorUV at 210 nm or Mass Spectrometer (MS)Fluorescence or Mass Spectrometer (MS)
ApplicationDirect enantiomeric excess determination. sigmaaldrich.comQuantification of D-enantiomer impurity after derivatization with a fluorogenic tag. rsc.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique well-suited for volatile compounds. mdpi.com Amino acids, including L-VALINE-N-T-BOC (¹⁵N), are non-volatile due to their polar nature and zwitterionic character. Therefore, derivatization is a mandatory step to convert them into volatile and thermally stable analogues suitable for GC analysis. alexandraatleephillips.comsigmaaldrich.com

A common derivatization technique is silylation, which replaces active hydrogens on the amine and carboxyl groups with a nonpolar group. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. These derivatives are more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the volatile derivative from any impurities, and the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern. sigmaaldrich.com This method is highly sensitive and can be used to assess the purity of the sample by detecting and identifying trace volatile contaminants. The fragmentation of TBDMS derivatives is well-understood, typically showing characteristic losses of methyl (M-15) and tert-butyl (M-57) groups, which aids in structural confirmation. sigmaaldrich.com

Table 3: Typical GC-MS Method for Derivatized L-Valine Analysis
ParameterDescription
Derivatization ReagentN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile. sigmaaldrich.com
Reaction ConditionsHeating at 100°C for 2-4 hours. sigmaaldrich.com
GC ColumnSLB-5ms (or equivalent 5% phenyl polysiloxane), 20-30 m x 0.25 mm I.D., 0.25 µm film thickness. sigmaaldrich.com
Carrier GasHelium at a constant flow rate (e.g., 1.2 mL/min).
Oven ProgramInitial temp 100°C, ramp to 300°C at 10°C/min.
MS IonizationElectron Impact (EI) at 70 eV. sigmaaldrich.com
MS Scan Range50-500 m/z.

Applications of L Valine N T Boc 15n in Peptide and Protein Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a peptide chain anchored to an insoluble resin. bachem.com L-VALINE-N-T-BOC (¹⁵N) is readily integrated into SPPS protocols, particularly those employing the Boc/Bzl protection strategy, where the Nα-Boc group is used for temporary protection and benzyl-based groups are used for more permanent side-chain protection. peptide.com

The general SPPS cycle involves anchoring the first amino acid to the resin, followed by repetitive cycles of Nα-deprotection, washing, and coupling of the next protected amino acid. bachem.com When L-VALINE-N-T-BOC (¹⁵N) is introduced in the desired sequence, the ¹⁵N isotope is incorporated at a specific site within the peptide backbone.

The primary application of incorporating L-VALINE-N-T-BOC (¹⁵N) into peptides via SPPS is for detailed structural and functional analysis. nih.gov Site-specific labeling with ¹⁵N is a powerful tool for NMR spectroscopy. nih.gov For instance, in solid-state NMR, the ¹⁵N label provides a means to study peptide conformation and orientation within lipid bilayers, as demonstrated in studies of gramicidin (B1672133) A analogs. nih.gov The ability to unambiguously assign specific resonances to the labeled residue is a key advantage. nih.gov

In functional studies, ¹⁵N labeling aids in de novo peptide sequencing using mass spectrometry. nih.gov By comparing the fragmentation spectra of peptides labeled with ¹⁵N against their unlabeled (¹⁴N) counterparts, researchers can definitively identify N-terminal fragment ions (b-ions) based on the characteristic mass shift, which greatly facilitates unambiguous sequence determination. nih.gov This technique is valuable in proteomics and peptidomics for identifying unknown peptides. nih.gov

Table 1: Research Applications of ¹⁵N-Labeled Peptides Synthesized via SPPS

Research Area Technique Used Information Gained from ¹⁵N Label Example Study
Structural Biology Solid-State NMR Spectroscopy Determination of peptide secondary structure, orientation in membranes, and intermolecular organization. nih.govspringernature.com Studying the channel structure of [Val1]gramicidin A in lipid bilayers. nih.gov
Protein Misfolding Solid-State NMR Spectroscopy Probing the formation of ordered but misfolded structures during peptide synthesis on-resin. nih.gov Investigating misfolding of Alzheimer's Aβ(1-40) peptide during SPPS. nih.gov
Proteomics Tandem Mass Spectrometry (MS/MS) Unambiguous identification of N-terminal fragment ions for reliable de novo peptide sequencing. nih.gov Differentiating b-ions from y-ions to sequence tryptic fragments of lysozyme. nih.gov

Successful peptide synthesis relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.combiosynth.com The use of L-VALINE-N-T-BOC (¹⁵N) fits primarily into the Boc/Bzl strategy.

In this scheme:

Nα-Protection: The temporary tert-butoxycarbonyl (Boc) group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

Side-Chain Protection: More permanent, benzyl-based protecting groups (e.g., Bzl) are used for reactive side chains. These are stable to the repetitive TFA treatments but are cleaved at the end of the synthesis by a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com

Peptide Cleavage: The final step involves cleaving the completed peptide from the resin support, which is typically accomplished concurrently with the removal of the side-chain protecting groups by the strong acid treatment. chempep.com

While the Boc/Bzl strategy is effective, it is considered "quasi-orthogonal" because both protecting group types are acid-labile, relying on different acid strengths for selective removal. biosynth.com A truly orthogonal strategy, such as the widely used Fmoc/tBu scheme, employs chemically distinct removal mechanisms (base for Fmoc, acid for tBu). biosynth.comuchicago.edu L-VALINE-N-T-BOC (¹⁵N) can still be valuable in Fmoc synthesis for specific applications, such as protecting a side-chain amino group where its acid lability provides an orthogonal handle relative to the base-labile Fmoc group and other specialized protecting groups. sigmaaldrich.com

Table 2: Comparison of Common Orthogonal Protection Strategies in SPPS

Strategy Temporary Nα-Group (Removal Condition) Permanent Side-Chain Groups (Removal Condition) Orthogonality Principle
Boc/Bzl Boc (tert-Butoxycarbonyl) (Moderate Acid: TFA) peptide.com Benzyl-based (e.g., Bzl) (Strong Acid: HF, TFMSA) peptide.com Graduated Acid Lability
Fmoc/tBu Fmoc (9-Fluorenylmethyloxycarbonyl) (Base: Piperidine) creative-peptides.com t-Butyl-based (e.g., tBu) (Acid: TFA) biosynth.com Chemically Distinct Mechanisms (Base vs. Acid)

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, remains crucial, especially for large-scale production and the synthesis of complex peptides where on-resin aggregation can be problematic. chempep.com

For very long or complex peptides, a convergent approach combining SPPS and LPPS is often employed. chempep.com In this strategy, smaller, protected peptide fragments (typically 10-30 amino acids) are first synthesized, often using SPPS. chempep.com These fragments, one of which can contain the L-VALINE-N-T-BOC (¹⁵N) label, are then cleaved from the resin while keeping their side-chain protection intact.

These purified fragments are subsequently coupled together in solution. springernature.com5z.com This fragment condensation approach minimizes the accumulation of deletion sequences that can occur during the stepwise synthesis of very long peptides. chempep.com The use of ¹⁵N-labeled fragments allows for the creation of large, segmentally labeled peptides and proteins, which is highly advantageous for NMR studies where spectral simplification is necessary.

Cyclic peptides often exhibit enhanced stability, receptor affinity, and metabolic resistance compared to their linear counterparts. biosyn.comauburn.edu The synthesis of ¹⁵N-valine-containing cyclic peptides is a key application for creating powerful tools for structural studies and drug development. biosyn.com

Cyclization can be achieved through various strategies, such as:

Head-to-Tail: Forming an amide bond between the N-terminus and C-terminus of the linear precursor. biosyn.com

Side-Chain to Side-Chain: Creating a bridge, such as a lactam bridge between the side chains of glutamic/aspartic acid and lysine (B10760008), or a disulfide bridge between two cysteine residues. biosyn.com

The synthesis often involves assembling the linear peptide precursor containing the ¹⁵N-valine residue on a solid support, followed by selective deprotection of the groups involved in the cyclization and subsequent ring closure, which can occur either on-resin or in solution after cleavage. google.com The ¹⁵N label within the cyclic structure provides a precise probe for conformational analysis by NMR, helping to elucidate the three-dimensional structure that is critical for biological activity. researchgate.net

Preparation of ¹⁵N-Labeled Proteins for Advanced Structural Biology

The ultimate goal of many labeling strategies is the study of whole proteins. While chemical synthesis is feasible for smaller proteins, larger proteins are typically produced using biological expression systems. protein-nmr.org.uknih.gov However, ¹⁵N-labeled amino acids like L-valine are central to both chemical and biological methods for producing labeled proteins for advanced structural biology.

Uniform ¹⁵N labeling is commonly achieved by growing bacteria (like E. coli) in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). protein-nmr.org.uknih.govcam.ac.uk This results in the incorporation of ¹⁵N into all nitrogen-containing positions in every amino acid of the expressed protein.

Alternatively, cell-free protein synthesis systems offer a powerful and economical method for producing selectively labeled proteins. nih.govanu.edu.au In this approach, an E. coli cell extract is supplemented with a mixture of amino acids. By providing one or more ¹⁵N-labeled amino acids, such as ¹⁵N-L-valine, while the others remain unlabeled, researchers can produce proteins with labels at specific residue types. nih.gov This selective labeling is invaluable for NMR spectroscopy, as it simplifies complex spectra and aids in resonance assignment, particularly for larger proteins. protein-nmr.org.uk The resulting ¹⁵N-labeled proteins are used in a variety of advanced NMR experiments to study protein folding, dynamics, and interactions with ligands or other proteins. protein-nmr.org.uk

Recombinant Expression Strategies for Uniform and Selective ¹⁵N-Labeling

Recombinant protein expression is a cornerstone for producing isotopically labeled proteins for NMR analysis. The choice between uniform and selective labeling depends on the specific research question and the complexity of the protein being studied.

Uniform ¹⁵N-Labeling: This is the most common and straightforward method for ¹⁵N enrichment. It involves growing a host organism, typically Escherichia coli, in a defined minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, most commonly [¹⁵N]ammonium chloride (¹⁵NH₄Cl). nih.govnist.govnih.gov As the bacteria grow and express the protein of interest, the ¹⁵N isotope is incorporated into all nitrogen-containing biomolecules, including all amino acids, resulting in a protein that is uniformly labeled with ¹⁵N. nih.govresearchgate.net This approach is cost-effective for labeling all residues and is fundamental for a wide range of NMR experiments that correlate backbone amide protons and nitrogens. nih.gov

Selective ¹⁵N-Labeling: For larger proteins or specific mechanistic studies, uniform labeling can lead to overly complex and crowded NMR spectra. nih.gov Selective labeling, where only specific amino acid types are isotopically enriched, simplifies these spectra and allows researchers to focus on particular regions of a protein. nih.govckisotopes.com

To selectively label valine residues, an expression host (often an auxotrophic strain of E. coli) is grown in a minimal medium containing unlabeled ammonium (B1175870) chloride. nih.gov A cocktail of all other unlabeled amino acids is also supplied to suppress the cell's own amino acid biosynthesis pathways. The desired ¹⁵N-labeled amino acid, in this case, L-Valine (¹⁵N) (derived from its BOC-protected precursor), is then added to the medium. ckisotopes.com The host organism will preferentially uptake and incorporate this labeled valine into the recombinant protein.

A significant challenge in selective labeling is metabolic "scrambling," where the isotopic label from the supplied amino acid is transferred to other amino acids through metabolic pathways. For valine, scrambling can be a notable issue in various expression systems. nih.gov Researchers have developed strategies to minimize this, such as using specific host strains, carefully controlling the composition of the growth media, and adding metabolic precursors of other amino acids to inhibit scrambling pathways. unl.ptnih.gov For example, adding α-ketoisovalerate can serve as a direct precursor for both valine and leucine (B10760876), allowing for more controlled labeling patterns. unl.pt

The following table summarizes and compares the key features of uniform and selective ¹⁵N-labeling strategies.

FeatureUniform ¹⁵N-LabelingSelective ¹⁵N-Labeling (with L-Valine)
¹⁵N Source [¹⁵N]Ammonium Chloride (¹⁵NH₄Cl)L-Valine (¹⁵N)
Media Minimal medium with ¹⁵NH₄Cl as the sole nitrogen source. nist.govMinimal medium with unlabeled nitrogen sources, supplemented with ¹⁵N-Valine and other unlabeled amino acids. ckisotopes.com
Label Incorporation All nitrogen-containing residues are labeled. nih.govPrimarily Valine residues are labeled.
Resulting Spectrum Complex, with signals from every residue (except Proline). nih.govSimplified, showing signals primarily from Valine residues. nih.gov
Primary Advantage Provides a complete overview of the protein backbone.Reduces spectral overlap, facilitating analysis of large proteins or specific sites. pnas.org
Primary Challenge Spectral crowding and signal overlap in large proteins (>20 kDa). nih.govMetabolic scrambling can lead to unintended labeling of other residues. nih.gov

Application in Native Chemical Ligation (NCL) for Segment Assembly

Native Chemical Ligation (NCL) is a powerful technique in protein chemistry that allows for the synthesis of large proteins by joining smaller, unprotected peptide segments. wikipedia.orgmdpi.com This method is particularly valuable for creating segmentally labeled proteins, where one portion of the protein is isotopically labeled while the rest remains unlabeled. researchgate.netrsc.org This approach dramatically simplifies NMR spectra of large protein complexes. pnas.orgnih.gov

The NCL reaction occurs between two peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.org The reaction proceeds via a chemoselective transthioesterification, followed by a spontaneous intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. researchgate.net

To incorporate a ¹⁵N-labeled valine into a specific segment of a larger protein, a peptide containing the L-Valine (¹⁵N) can be prepared using solid-phase peptide synthesis (SPPS). This synthetic peptide segment would then be ligated to other segments, which could be either synthetic or recombinantly expressed. rsc.org

A key limitation of standard NCL is the strict requirement for a cysteine residue at the N-terminus of one of the peptide fragments. mdpi.com Since valine is a sterically hindered β-branched amino acid, ligation at a valine residue presents a significant challenge. nih.gov However, advanced strategies have been developed to overcome this limitation. One such method involves using a valine surrogate containing a thiol moiety. For instance, a γ-thiol valine derivative can be incorporated at the N-terminus of a peptide segment. This derivative participates in the NCL reaction, and a subsequent desulfurization step yields the native valine residue at the ligation junction. nih.gov This allows for the precise insertion of a ¹⁵N-labeled valine at a site that is not naturally a cysteine.

Workflow for Segmental Labeling using NCL:

Peptide Segment Preparation: A peptide fragment containing ¹⁵N-labeled valine is synthesized, typically via SPPS. This segment is designed with either a C-terminal thioester or an N-terminal cysteine (or a thiol-modified valine surrogate). rsc.orgnih.gov

Expression of Other Segments: The other protein segments are produced, usually through recombinant expression in unlabeled media. pnas.org

Ligation: The labeled synthetic segment and the unlabeled recombinant segments are joined together in a one-pot reaction under aqueous, denaturing conditions. mdpi.com

Folding: The full-length, segmentally labeled polypeptide chain is then folded into its native, functional conformation.

This segmental approach is invaluable for studying the structure and dynamics of specific domains within large, multi-domain proteins where uniform labeling would result in intractable NMR data. pnas.org

Probing Protein Dynamics and Interactions via ¹⁵N-Labeled Valine Residues

Incorporating ¹⁵N-labeled valine into a protein provides a powerful probe for investigating protein dynamics, folding, and intermolecular interactions using NMR spectroscopy. nih.gov Valine residues, with their bulky, hydrophobic side chains, are frequently located in the hydrophobic core of proteins or at protein-protein interaction interfaces, making them excellent reporters of structural and dynamic events. researchgate.netnoaa.gov

NMR spectroscopy can detect subtle changes in the chemical environment of the ¹⁵N-labeled valine backbone amide group. The key parameters measured are chemical shift perturbations, relaxation rates (T1 and T2), and heteronuclear Nuclear Overhauser Effects (NOEs). nih.gov

Chemical Shift Perturbation (CSP): When a protein binds to a ligand, another protein, or undergoes a conformational change, the local electronic environment of nearby nuclei is altered, causing a change in their NMR chemical shifts. By comparing the ¹H-¹⁵N HSQC spectra of a protein in its free and bound states, residues at the interaction interface or those affected by allosteric changes can be identified. frontiersin.org Valine residues located at a binding interface will often show significant chemical shift perturbations, allowing for the mapping of the binding site.

Relaxation Analysis for Protein Dynamics: Protein dynamics, the motions of atoms within a protein, occur over a wide range of timescales (from picoseconds to seconds) and are essential for function. NMR relaxation experiments on ¹⁵N-labeled proteins provide quantitative information about these motions at a per-residue level. nih.gov

T1 (Spin-Lattice Relaxation): This parameter is sensitive to fast (picosecond-nanosecond) motions, such as the tumbling of the molecule and local bond vector fluctuations.

T2 (Spin-Spin Relaxation): T2 is sensitive to both fast motions and slower (microsecond-millisecond) conformational exchange processes, such as domain movements or conformational rearrangements upon binding.

¹H-¹⁵N Heteronuclear NOE: This measurement provides information on the amplitude of the fast internal motions of the N-H bond vector. A value close to 1 indicates a restricted, rigid backbone, while lower values suggest significant flexibility. nih.gov

The following table summarizes the interpretation of key NMR parameters used to study protein dynamics with ¹⁵N-labeled valine.

NMR ParameterTimescale of SensitivityInterpretation of Data for a Valine Residue
Chemical Shift StaticProvides information on the local chemical and structural environment. Perturbations indicate binding or conformational changes. frontiersin.org
T1 Relaxation Picoseconds - Nanoseconds (ps-ns)Reflects fast local motions and overall molecular tumbling.
T2 Relaxation Microseconds - Milliseconds (µs-ms)Sensitive to slower conformational exchange processes in addition to fast motions. A decrease in T2 can indicate involvement in a dynamic process. nih.gov
¹H-¹⁵N NOE Picoseconds - Nanoseconds (ps-ns)Measures the amplitude of fast internal motions. High values (~0.8-1.0) indicate a rigid backbone; low values (<0.6) indicate significant flexibility. nih.gov

L Valine N T Boc 15n As a Tracer and Probe in Mechanistic and Pathway Elucidation Studies

Investigation of Enzymatic Reaction Mechanisms and Kinetic Isotope Effects (KIEs)

The use of isotopically labeled substrates like L-VALINE-N-T-BOC (¹⁵N) is fundamental to modern enzymology. By replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can gain profound insights into the catalytic mechanisms of enzymes.

One of the primary applications of ¹⁵N-labeled compounds is to follow the transformation of the nitrogen atom during an enzymatic reaction. By incorporating L-valine with a ¹⁵N-labeled amino group into a reaction, scientists can track the position of this isotope in the products. This is often achieved using mass spectrometry, which can differentiate between molecules containing ¹⁴N and ¹⁵N based on their mass-to-charge ratio.

For instance, in transamination reactions, where an amino group is transferred from an amino acid to a keto acid, using ¹⁵N-labeled L-valine can unequivocally demonstrate the transfer of the nitrogen to the newly formed amino acid. This technique provides direct evidence of the reaction pathway and can help to identify key intermediates.

A study on the enzymatic synthesis of various ¹⁵N-labeled L-amino acids, including those synthesized by leucine (B10760876) dehydrogenase, which can act on valine, highlights the utility of ¹⁵N-labeled precursors. In these syntheses, ¹⁵NH₄Cl serves as the nitrogen source, and the resulting ¹⁵N-labeled amino acids can then be used as tracers in subsequent biochemical studies to follow the fate of the nitrogen atom. nih.govresearchgate.net

Enzymatic reactions are renowned for their high stereospecificity. Isotopically labeled substrates, including ¹⁵N-labeled L-valine, can be instrumental in determining the stereochemical course of these reactions. For example, if an enzyme-catalyzed reaction involves the formation or cleavage of a C-N bond at a stereocenter, the use of a ¹⁵N-labeled substrate can help to determine whether the reaction proceeds with inversion or retention of configuration.

While direct examples using L-VALINE-N-T-BOC (¹⁵N) for this specific purpose are not abundant in readily available literature, the principle is well-established. For example, stereospecific enzymatic methods have been developed for the in vitro synthesis of ¹⁵N-labeled L-amino acids. nih.govresearchgate.net These methods, which often employ NAD-dependent amino acid dehydrogenases, produce a single stereoisomer. nih.govresearchgate.net By using the ¹⁵N-labeled product of such a synthesis as a substrate for another enzyme, one can probe the stereochemical requirements and outcomes of the subsequent reaction.

Elucidation of Biosynthetic Pathways for Natural Products

Many natural products, including a number of important antibiotics, are peptides or are derived from amino acids. L-valine is a common building block in the biosynthesis of these secondary metabolites. The use of ¹⁵N-labeled L-valine has been crucial in unraveling the complex sequences of reactions that lead to the formation of these molecules.

Feeding experiments with isotopically labeled precursors are a cornerstone of biosynthetic research. By providing an organism with ¹⁵N-labeled L-valine and subsequently isolating the natural product of interest, researchers can determine if and where the ¹⁵N has been incorporated. This is typically analyzed using NMR spectroscopy or mass spectrometry.

A classic example of this approach is in the study of penicillin biosynthesis. It is well-established that the penicillin molecule is derived from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. news-medical.net Early studies using isotopically labeled valine confirmed its role as a direct precursor to the penicillin molecule. nih.govnih.gov The incorporation of ¹⁵N-labeled valine would demonstrate that the nitrogen atom from valine is retained in the final penicillin structure, specifically in the thiazolidine (B150603) ring. news-medical.net

Similarly, the biosynthesis of cephalosporin (B10832234) C, another important β-lactam antibiotic, also utilizes L-valine as a precursor. nih.govresearchgate.net Studies with labeled valine have been instrumental in mapping out the biosynthetic pathway, showing its incorporation into the antibiotic's core structure. nih.govresearchgate.netrsc.org

The table below summarizes the role of L-valine as a precursor in the biosynthesis of several key antibiotics.

AntibioticPrecursor Amino AcidsRole of L-Valine
PenicillinL-α-aminoadipic acid, L-cysteine, L-valineForms part of the β-lactam ring structure news-medical.net
Cephalosporin CL-α-aminoadipic acid, L-cysteine, L-valineIncorporated into the core antibiotic structure nih.govresearchgate.net
Actinomycin DTryptophan, Threonine, Valine, Proline, Sarcosine, N-methylvalineL-valine is a precursor to the D-valine found in the peptide lactone rings researchgate.net

In some biosynthetic pathways, nitrogen atoms can undergo rearrangements or scrambling. The use of ¹⁵N-labeled precursors is essential for detecting and understanding these processes. If the ¹⁵N label from L-valine appears in an unexpected position in the final natural product, it suggests that a rearrangement has occurred. This provides valuable clues about the enzymatic mechanisms at play. While specific examples of nitrogen scrambling from ¹⁵N-valine in complex biosyntheses are intricate and highly specific to the pathway being studied, the methodology remains a powerful tool for uncovering novel biochemical reactions.

Quantitative Proteomics and Metabolomics Research

The fields of proteomics and metabolomics aim to comprehensively identify and quantify the complete set of proteins and metabolites, respectively, within a biological system. The use of stable isotopes, such as in ¹⁵N-labeled L-valine, has revolutionized these fields by enabling accurate and robust quantification.

One of the most powerful techniques in quantitative proteomics is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of one or more amino acids. One population is grown in "light" medium containing the natural abundance of isotopes (e.g., ¹⁴N-valine), while the other is grown in "heavy" medium containing an isotopically labeled amino acid (e.g., ¹⁵N-valine).

After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, after which they are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because the "light" and "heavy" peptides are chemically identical, they co-elute during chromatography, but they are distinguishable in the mass spectrometer by their mass difference. The ratio of the intensities of the "heavy" and "light" peptide peaks provides a precise measure of the relative abundance of the corresponding protein in the two cell populations.

The use of ¹⁵N-labeled amino acids, including valine, is a common strategy in SILAC experiments. The following table illustrates a hypothetical SILAC experiment to study the effect of a drug on protein expression.

ProteinPeptide SequenceMass of "Light" Peptide (¹⁴N)Mass of "Heavy" Peptide (¹⁵N)Intensity Ratio (Heavy/Light)Interpretation
Protein AV-A-L-I-N-E700.5 Da701.5 Da~1.0No change in expression
Protein BG-L-Y-V-A-L650.4 Da651.4 Da> 2.0Upregulated by the drug
Protein CP-R-O-V-A-L680.4 Da681.4 Da< 0.5Downregulated by the drug

In metabolomics, ¹⁵N-labeled L-valine can be used as a tracer to follow the metabolic fate of this amino acid. By introducing ¹⁵N-valine into a biological system and analyzing the resulting metabolites by mass spectrometry or NMR, researchers can map out the metabolic pathways involving valine and quantify the flux through these pathways. This approach can reveal how metabolic networks are altered in disease states or in response to therapeutic interventions. For example, a study in infants used D-[¹⁵N] valine to investigate its utilization, showing that a significant portion was excreted unchanged, indicating poor utilization compared to the L-isomer. mdpi.com Another study in rats used ¹⁵N-L-leucine and varied the amount of valine to assess its effect on nitrogen incorporation into proteins, demonstrating that high levels of valine supplementation were less beneficial for leucine utilization in liver-injured rats. nih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Analogues

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes. wikipedia.orgsigmaaldrich.com The core principle of SILAC involves the metabolic incorporation of "light" (e.g., ¹⁴N) or "heavy" (e.g., ¹⁵N, ¹³C) isotopically labeled amino acids into the entire proteome of cultured cells. sigmaaldrich.comthermofisher.com When two cell populations are grown in media that differ only in the isotopic form of an essential amino acid, their proteins become isotopically distinct. sigmaaldrich.com

L-VALINE-N-T-BOC (¹⁵N) serves as a precursor for the "heavy" L-Valine used in SILAC experiments. After deprotection of the t-BOC group, the resulting ¹⁵N-L-Valine can be supplied in the cell culture medium. As cells proliferate and synthesize new proteins, they incorporate this "heavy" valine, resulting in a mass shift in valine-containing peptides compared to the "light" control group grown with standard L-valine. nih.govbiorxiv.org

This mass difference allows for the direct comparison and relative quantification of protein abundance between the two cell populations when their lysates are mixed and analyzed by mass spectrometry. nih.govyale.edu The ratio of the signal intensities of the heavy and light peptide pairs in the mass spectrum accurately reflects the relative abundance of the corresponding protein in the two samples. wikipedia.org While arginine and lysine (B10760008) are most commonly used in SILAC due to the specificity of trypsin cleavage, other amino acids like valine can be employed for specific research questions or in organisms where arginine-to-proline conversion can be a confounding factor. sigmaaldrich.comthermofisher.com

The use of ¹⁵N-labeled amino acids in SILAC provides a robust method for studying changes in protein expression in response to various stimuli, disease states, or genetic modifications. sigmaaldrich.comnih.gov

Table 1: Comparison of Common Isotopic Labels in SILAC

Isotope LabelCommon Amino AcidsMass Shift (vs. Light)Application
¹³CArginine, LysineVaries (e.g., 6 Da for ¹³C₆-Arg)2-plex or 3-plex proteomics
¹⁵NArginine, Lysine, ValineVaries (e.g., 4 Da for ¹⁵N₄-Arg)Can be used for whole proteome labeling
²H (Deuterium)LeucineVariesLess common due to potential chromatographic separation from light counterpart

Absolute Quantification of Biomolecules using ¹⁵N-Labeled Internal Standards

Beyond relative quantification with SILAC, ¹⁵N-labeled compounds are critical for the absolute quantification of proteins and metabolites, a process that determines the exact concentration of a molecule in a sample. nih.gov In this context, a known quantity of a heavy isotope-labeled version of the target molecule, such as ¹⁵N-L-Valine derived from L-VALINE-N-T-BOC (¹⁵N), is added to a biological sample as an internal standard (IS). ckisotopes.comoup.com

This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the endogenous, unlabeled ("light") analyte of interest. youtube.com Consequently, it behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer, effectively correcting for sample loss and variations in instrument response. ckisotopes.comoup.com Because the SIL-IS is distinguishable by its mass, the mass spectrometer can measure the signal intensities for both the light (endogenous) and heavy (standard) versions simultaneously. nih.gov

The absolute quantity of the target biomolecule is determined by comparing the peak area or intensity of the endogenous analyte to that of the known amount of the added internal standard. enfanos.com This isotope-dilution mass spectrometry (IDMS) approach is considered a gold standard for quantification due to its high accuracy and precision. nih.gov The use of ¹⁵N-labeled amino acids as internal standards is a cornerstone of targeted proteomics and metabolomics, enabling the precise measurement of biomarker concentrations for clinical diagnostics and systems biology research. nih.govbiorxiv.org

Table 2: Research Findings on Biomolecule Quantification using ¹⁵N-Internal Standards

Study FocusOrganism/SystemKey FindingCitation
Protein Synthesis Rate MeasurementPancreatic Cancer CellsFractional protein synthesis rates for six specific proteins were determined to be between 44–76% using a ¹⁵N amino acid mixture. nih.gov
Absolute Quantitative ProteomicsCorynebacterium glutamicumA novel method (nMAQ) using a ¹⁵N-labeled reference proteome as an internal standard allowed for large-scale absolute protein quantification at a low cost. nih.gov
Plant Proteomics WorkflowArabidopsisA workflow using ¹⁵N metabolic labeling was developed to achieve reliable and precise protein quantification, accounting for factors like labeling efficiency. biorxiv.orgnih.gov
Characterization of Labeled StandardsGeneral Peptides/ProteinsA method was developed to accurately determine the percentage of ¹⁵N incorporation in labeled internal standards, a critical step for ensuring quantification accuracy. nih.gov

Unraveling Complex Reaction Mechanisms in Organic Chemistry

The utility of ¹⁵N-labeled compounds extends into the realm of mechanistic organic chemistry, where they serve as tracers to elucidate the precise pathways of chemical reactions. By strategically placing a ¹⁵N atom within a reactant molecule, chemists can track the movement and transformation of that nitrogen atom throughout a reaction sequence.

For instance, if L-VALINE-N-T-BOC (¹⁵N) were used in a multi-step synthesis, the position of the ¹⁵N label in the final product and any intermediates can be determined using mass spectrometry or ¹⁵N NMR spectroscopy. This information provides definitive evidence for proposed reaction mechanisms, helping to confirm or refute hypotheses about bond formations, bond breakages, and molecular rearrangements involving the nitrogen atom.

This isotope tracing technique is invaluable for:

Identifying Intermediates: Detecting the ¹⁵N label in transient species can help identify short-lived intermediates in a reaction pathway.

Distinguishing Reaction Pathways: In reactions where multiple outcomes are possible, the final location of the ¹⁵N atom can prove which pathway was followed.

Studying Rearrangements: Tracking the nitrogen atom can clarify the nature of intramolecular rearrangements.

While direct examples involving L-VALINE-N-T-BOC (¹⁵N) in complex organic mechanism studies are highly specific to individual research projects, the principle is broadly applied across chemistry and biochemistry to study metabolic pathways, biosynthesis of natural products, and the mechanisms of enzymatic reactions. researchgate.net For example, ¹⁵N-labeled substrates have been used to trace nitrogen flow in amino acid metabolism in cell cultures, demonstrating how specific amino acids contribute nitrogen to the synthesis of others. nih.gov

Advanced Research Applications of L Valine N T Boc 15n Beyond Peptides

Development of Chiral Auxiliaries and Ligands

The inherent chirality of L-valine makes it a valuable starting material for the synthesis of chiral auxiliaries and ligands, which are crucial for controlling stereochemistry in asymmetric reactions. The incorporation of a ¹⁵N label into the Boc-protected valine framework offers an additional analytical handle to probe the mechanisms of these reactions and to characterize the resulting chiral molecules.

Asymmetric Synthesis Mediated by Valine-Derived Chiral Inducers

Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation to produce a single stereoisomer of the product. digitellinc.comwikipedia.orgresearchgate.net L-valine and its derivatives are frequently employed for this purpose due to their ready availability in enantiomerically pure forms. rsc.org While specific literature detailing the use of L-VALINE-N-T-BOC (¹⁵N) as a direct chiral inducer is limited, the principles of asymmetric induction using similar valine-derived auxiliaries, such as oxazolidinones, are well-established. nih.gov

In a typical application, the chiral auxiliary is attached to a prochiral substrate. The steric bulk of the valine-derived auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thus leading to the formation of a specific stereoisomer. The diastereoselectivity of these reactions is often very high. After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The presence of the ¹⁵N label in the auxiliary would allow for detailed NMR studies to investigate the conformation of the auxiliary-substrate complex and to better understand the factors governing the stereochemical outcome.

Table 1: Examples of Asymmetric Reactions Using Valine-Derived Chiral Auxiliaries

Reaction TypeChiral Auxiliary Derived FromDiastereomeric Excess (d.e.)Reference
Alkylation of enolatesValine-derived oxazolidinone>95%
Aldol reactionsValine-derived oxazolidinone>98% nih.gov
Henry ReactionCobalt complexes of L-Valine derived iminesExcellent nih.gov

This table presents representative data for valine-derived auxiliaries to illustrate the potential application and expected efficacy of their ¹⁵N-labeled counterparts.

Design of ¹⁵N-Labeled Ligands for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. researchgate.netlookchem.com Ligands derived from amino acids, including L-valine, have proven to be highly effective in a variety of metal-catalyzed reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. rsc.orgnih.govnih.gov The synthesis of these ligands often starts from N-protected amino acids like L-VALINE-N-T-BOC.

The incorporation of a ¹⁵N label into the ligand backbone provides a powerful spectroscopic probe for studying the metal-ligand interaction. ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom upon coordination to a metal center. mdpi.com This information is crucial for understanding the catalytic cycle and for the rational design of more efficient and selective catalysts. For instance, changes in the ¹⁵N chemical shift can indicate the strength of the metal-nitrogen bond and can be used to monitor the formation of catalytic intermediates. While extensive studies specifically on ¹⁵N-labeled ligands derived from L-VALINE-N-T-BOC (¹⁵N) are not widely reported, the general utility of ¹⁵N-labeled ligands is well-recognized in the field of organometallic chemistry.

Application in Material Science and Polymer Chemistry Research

The unique combination of chirality, biocompatibility, and the presence of an isotopic label makes L-VALINE-N-T-BOC (¹⁵N) an attractive building block for the synthesis of advanced polymers and materials.

Synthesis of Bio-Inspired Polymers Incorporating Labeled Amino Acids

There is a growing interest in the development of bio-inspired and biodegradable polymers for biomedical and environmental applications. rsc.orgmdpi.comrsc.org Amino acids are excellent candidates for the synthesis of such polymers due to their natural origin and inherent functionality. researchgate.net L-VALINE-N-T-BOC (¹⁵N) can be used as a monomer or as a functional side group in the synthesis of polyesters, polyamides, and other biodegradable polymers.

The incorporation of ¹⁵N-labeled valine units into the polymer chain allows for detailed characterization of the resulting material. The ¹⁵N label can be used to determine the composition and sequence of copolymers and to study the degradation of the polymer under various conditions. While specific examples of polymers synthesized directly from L-VALINE-N-T-BOC (¹⁵N) are not extensively documented in the literature, the general strategies for incorporating amino acids into polymer backbones are well-established.

Probing Polymer Structure and Dynamics via ¹⁵N-Labeling

Understanding the structure and dynamics of polymers at the molecular level is crucial for controlling their macroscopic properties. springernature.comresearchgate.net Solid-state NMR spectroscopy is a powerful technique for studying the structure and dynamics of solid polymers, and the use of isotopic labels such as ¹⁵N can greatly enhance the information content of these experiments. nih.govmdpi.commdpi.com

By selectively incorporating L-VALINE-N-T-BOC (¹⁵N) into a polymer, researchers can use ¹⁵N solid-state NMR to probe the local environment and dynamics of the valine side chains. mdpi.orgcancer.gov For example, ¹⁵N chemical shift anisotropy (CSA) and dipolar coupling measurements can provide information about the orientation and mobility of the side chains. ¹⁵N relaxation time measurements can be used to study the dynamics of the polymer over a wide range of timescales. This information is essential for understanding the relationship between the molecular structure of a polymer and its mechanical, thermal, and barrier properties.

Table 2: Potential ¹⁵N NMR Parameters for Studying Polymer Dynamics

¹⁵N NMR ParameterInformation Obtained
Chemical Shift Anisotropy (CSA)Local structure and orientation
Dipolar CouplingsInternuclear distances and local order
Spin-Lattice Relaxation Time (T₁)Fast molecular motions (MHz timescale)
Spin-Spin Relaxation Time (T₂)Slow molecular motions (kHz timescale)

Bioconjugation Strategies and Chemical Probe Development

The development of sophisticated tools to study biological processes at the molecular level is a major focus of chemical biology. L-VALINE-N-T-BOC (¹⁵N), with its protected functional groups and isotopic label, is a versatile precursor for the synthesis of chemical probes and for use in bioconjugation strategies. nih.govalfa-chemistry.com

The Boc-protected amine and the carboxylic acid of L-VALINE-N-T-BOC (¹⁵N) can be selectively deprotected and functionalized to attach a variety of reporter groups, such as fluorophores, affinity tags, or imaging agents. nih.govnih.gov The resulting ¹⁵N-labeled chemical probes can be used to study a wide range of biological processes, including enzyme activity, protein-protein interactions, and metabolic pathways. nih.govwhiterose.ac.ukrsc.org The ¹⁵N label can serve as a unique signature for detection by mass spectrometry or NMR spectroscopy, allowing for sensitive and specific tracking of the probe in complex biological systems. For example, ¹⁵N-labeled amino acids are used in metabolic studies to trace the flow of nitrogen through various biochemical pathways. whiterose.ac.uk

Furthermore, the development of hyperpolarized ¹⁵N-labeled molecular imaging probes is an emerging area of research that holds great promise for in vivo magnetic resonance imaging (MRI) and spectroscopy (MRS). rsc.org While specific applications of L-VALINE-N-T-BOC (¹⁵N) in this area have yet to be extensively reported, its structure makes it a suitable candidate for the development of novel ¹⁵N-based MRI contrast agents.

Synthesis of 15N-Labeled Linkers for Site-Specific Conjugation

The development of precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), relies on the ability to connect different molecular entities in a controlled and specific manner. alfa-chemistry.com Site-specific conjugation ensures homogeneity and optimal performance of the final product. alfa-chemistry.com L-VALINE-N-T-BOC (15N) serves as a critical starting material in the synthesis of 15N-labeled linkers, which offer a unique analytical handle for characterization and stability studies of these complex molecules.

A prominent example is the synthesis of the valine-citrulline (Val-Cit) dipeptide linker, which is enzymatically cleavable by cathepsin B, an enzyme often overexpressed in the tumor microenvironment. nih.gov The incorporation of 15N-labeled valine into this linker allows for precise monitoring of the linker's integrity and cleavage kinetics using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The synthesis of a 15N-labeled Val-Cit linker would typically commence with the coupling of L-VALINE-N-T-BOC (15N) to a protected citrulline residue. The Boc protecting group on the 15N-labeled valine ensures selective amide bond formation. Subsequent deprotection and coupling to a self-immolative spacer and the desired payload molecule would yield the final 15N-labeled linker-drug conjugate. This isotopic label provides a powerful tool for researchers to track the linker's fate in complex biological media, ensuring that the cytotoxic payload is released only at the target site.

Table 1: Key Steps in the Synthesis of a 15N-Labeled Val-Cit Linker

StepDescriptionKey ReagentsPurpose of L-VALINE-N-T-BOC (15N)
1Coupling of L-VALINE-N-T-BOC (15N) and protected L-CitrullineCoupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA)Provides the 15N-labeled valine residue and the Boc protecting group for controlled synthesis.
2Deprotection of the Boc groupTrifluoroacetic acid (TFA)Exposes the amine group of the 15N-labeled valine for subsequent coupling.
3Coupling to a self-immolative spacer (e.g., PABC)Activated spacer moleculeExtends the linker and provides a mechanism for traceless drug release.
4Attachment of the cytotoxic payloadActivated drug moleculeCompletes the linker-drug conjugate.
5Purification and CharacterizationHPLC, Mass Spectrometry, NMRConfirms the structure and purity of the 15N-labeled linker-drug conjugate.

Design of Affinity and Fluorescent Probes Incorporating L-VALINE-N-T-BOC (15N) Derivatives

Affinity and fluorescent probes are indispensable tools for identifying and characterizing protein-ligand interactions. The incorporation of a 15N label, derived from L-VALINE-N-T-BOC (15N), into these probes offers a non-radioactive, NMR-active handle to study these interactions at an atomic level.

Affinity Probes:

Affinity probes are designed to selectively bind to a specific protein target. By incorporating a 15N-labeled valine derivative, researchers can use 15N NMR spectroscopy to map the binding interface and study the conformational changes that occur upon binding. For instance, in the development of chemical probes for bromodomains, a class of epigenetic reader proteins, a 15N-labeled valine could be incorporated into a ligand that targets the acetyl-lysine binding pocket. umn.edunih.gov Changes in the 15N chemical shifts of the probe upon addition of the bromodomain protein would provide direct evidence of binding and reveal which parts of the probe are involved in the interaction.

Fluorescent Probes:

Fluorescent probes containing 15N-labeled valine derivatives can provide complementary information through fluorescence-based assays and NMR studies. The synthesis of such a probe would involve coupling a fluorophore to a valine-containing recognition motif. The 15N label would not interfere with the fluorescence properties but would enable detailed structural and dynamic studies of the probe-protein complex using NMR. This dual-functionality is particularly valuable for validating hits from high-throughput screening campaigns and for gaining deeper insights into the mechanism of action of potential drug candidates.

Chemical Biology Applications in Drug Discovery and Target Identification

The versatility of L-VALINE-N-T-BOC (15N) extends into the core of drug discovery and target identification, where understanding the intricacies of molecular recognition is paramount.

Synthesis of Labeled Ligands for Receptor-Binding Studies

Receptor-binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. nih.govmerckmillipore.com The synthesis of 15N-labeled ligands using L-VALINE-N-T-BOC (15N) as a precursor allows for the use of 15N NMR-based binding assays. These assays are particularly powerful for studying G-protein coupled receptors (GPCRs), a major class of drug targets.

For example, a 15N-labeled version of a known GPCR antagonist could be synthesized. By monitoring the 15N NMR spectrum of the labeled ligand upon titration with the receptor, researchers can determine the dissociation constant (Kd), providing a measure of binding affinity. Furthermore, chemical shift perturbation mapping can reveal the specific atoms in the ligand that are in close contact with the receptor, guiding the rational design of more potent and selective drug candidates. nih.gov

Table 2: Comparison of Receptor Binding Assay Techniques

TechniquePrincipleRole of 15N-Labeled LigandAdvantages of 15N Labeling
Radioligand Binding AssayCompetition between a radiolabeled ligand and an unlabeled test compound for the receptor.N/AHigh sensitivity.
Fluorescence PolarizationChange in the polarization of fluorescent light upon binding of a fluorescently labeled ligand to a receptor.Can be used in conjunction with a fluorescent tag.Non-radioactive.
15N NMR Spectroscopy Monitoring changes in the NMR spectrum of a 15N-labeled ligand upon binding to a receptor. The 15N nucleus acts as a sensitive probe of the local chemical environment. Provides structural and dynamic information at atomic resolution; non-radioactive; can determine binding affinity and map the binding site.

Investigating Enzyme-Substrate Interactions and Binding Affinities

Understanding how enzymes recognize and bind their substrates is crucial for the development of enzyme inhibitors, a major class of therapeutic agents. The incorporation of a 15N label into a substrate or an inhibitor via L-VALINE-N-T-BOC (15N) provides a powerful tool to probe these interactions using NMR spectroscopy.

By observing the 15N-labeled molecule in the presence of the enzyme, researchers can gain insights into the binding mode and the conformational changes that occur within the enzyme's active site. For instance, 15N-edited or -filtered Nuclear Overhauser Effect (NOE) experiments can be used to measure distances between the 15N-labeled ligand and protons on the enzyme, providing structural constraints for modeling the enzyme-ligand complex. nih.gov

Furthermore, NMR titration experiments, where the enzyme is added to a solution of the 15N-labeled substrate or inhibitor, can be used to accurately determine binding affinities. The changes in the 15N chemical shifts or line widths as a function of enzyme concentration can be fitted to binding isotherms to calculate the dissociation constant (Kd). This information is vital for structure-activity relationship (SAR) studies, where the goal is to optimize the binding affinity and selectivity of a lead compound. nih.gov

Q & A

Basic Research Questions

Q. How should L-VALINE-N-T-BOC (15N) be handled and stored to maintain isotopic integrity?

  • Methodological Guidance :

  • Use inert, airtight containers to prevent isotopic exchange with atmospheric moisture or contaminants. Store at -20°C in a desiccated environment to minimize hydrolysis or degradation.
  • Avoid prolonged exposure to light or heat, as these may accelerate decomposition. Implement a labeling system to track batch-specific isotopic enrichment levels.
  • Reference: General handling protocols for 15N-labeled compounds emphasize minimizing environmental interactions to preserve isotopic stability .

Q. What analytical techniques are recommended to verify the purity and isotopic enrichment of L-VALINE-N-T-BOC (15N)?

  • Methodological Guidance :

  • Purity : Employ reverse-phase HPLC with UV detection (e.g., at 210 nm) to assess chemical purity. Compare retention times against unlabeled standards.
  • Isotopic Enrichment : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy (15N-specific probes) to confirm isotopic labeling efficiency. Cross-validate results with supplier-provided certificates of analysis (e.g., 98% isotopic purity as listed in product specifications) .
  • Reference: Rigorous validation aligns with criteria for evaluating chemical data quality, including instrument calibration and reproducibility checks .

Advanced Research Questions

Q. How can L-VALINE-N-T-BOC (15N) be integrated into tracer studies to investigate nitrogen metabolism in cellular systems?

  • Methodological Guidance :

  • Experimental Design : Use pulse-chase labeling to track 15N incorporation into proteins or metabolites. Optimize dosing concentrations to balance signal detection and biological toxicity.
  • Sampling Strategy : Collect time-resolved samples to capture dynamic metabolic fluxes. For tissue-specific studies, employ microdissection or single-cell isolation techniques.
  • Reference: 15N tracer studies require careful optimization of labeling duration and sampling intervals to achieve high precision .

Q. What statistical approaches are suitable for analyzing 15N enrichment data from L-VALINE-N-T-BOC (15N) experiments?

  • Methodological Guidance :

  • Apply mixed-effects models to account for biological variability and repeated measurements. Use isotopic mass balance equations to quantify tracer recovery rates.
  • For low-signal scenarios, leverage Bayesian statistics to estimate posterior distributions of 15N incorporation. Validate models using synthetic datasets or spike-in controls.
  • Reference: Statistical frameworks for 15N data must address partitioning between biological pools and measurement uncertainty .

Q. How can researchers mitigate isotopic dilution effects when using L-VALINE-N-T-BOC (15N) in complex biological matrices?

  • Methodological Guidance :

  • Pre-equilibrate experimental systems with unlabeled valine to saturate endogenous pools, reducing dilution of the 15N tracer.
  • Quantify dilution factors using parallel experiments with dual-labeled (e.g., 13C/15N) analogs. Adjust calculations using dilution-corrected enrichment ratios.
  • Reference: Addressing isotopic dilution requires iterative experimental refinement and validation against controlled conditions .

Data Presentation and Reproducibility

Q. What guidelines should be followed when reporting 15N tracer data derived from L-VALINE-N-T-BOC (15N) studies?

  • Methodological Guidance :

  • Disclose batch-specific isotopic purity (e.g., 98% 15N as per product specifications) and storage conditions in the "Materials" section .
  • Include raw isotopic ratios, instrument parameters, and normalization methods in supplementary materials. Use tables to compare tracer recovery across replicates.
  • Reference: Transparent reporting aligns with standards for chemical data reproducibility and peer review .

Ethical and Safety Considerations

Q. What safety protocols are critical when working with 15N-labeled amino acids like L-VALINE-N-T-BOC (15N)?

  • Methodological Guidance :

  • Use fume hoods for weighing and handling to avoid inhalation of particulates. Wear nitrile gloves and lab coats to prevent dermal exposure.
  • Dispose of waste via certified hazardous material channels, adhering to local regulations for isotopic compounds.
  • Reference: Safety practices for labeled amino acids align with general laboratory chemical hygiene standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.